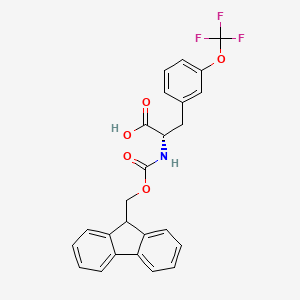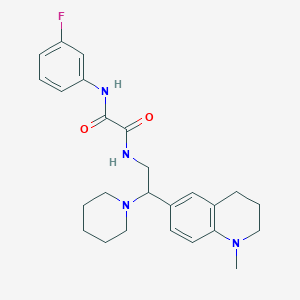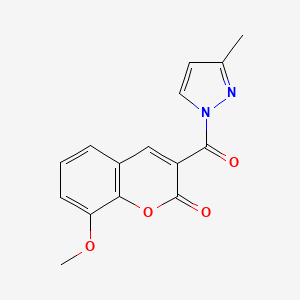
n-Fmoc-3-(trifluoromethoxy)-l-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Fmoc-3-(trifluoromethoxy)-l-phenylalanine: is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions. The trifluoromethoxy group adds unique chemical properties, making this compound valuable in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-Fmoc-3-(trifluoromethoxy)-l-phenylalanine typically involves the protection of the amino group of 3-(trifluoromethoxy)-l-phenylalanine with the Fmoc group. This is achieved using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) under Schotten-Baumann conditions, which include a base such as NaHCO₃ in a solvent like dioxane or DMF . The reaction proceeds with the nucleophilic attack of the amino group on the Fmoc-Cl, resulting in the formation of the protected amino acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions: n-Fmoc-3-(trifluoromethoxy)-l-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the Fmoc group.
Deprotection: The Fmoc group can be removed using secondary amines like piperidine in DMF.
Common Reagents and Conditions:
Fmoc Protection: Fmoc-Cl, NaHCO₃, dioxane or DMF.
Deprotection: Piperidine, DMF.
Major Products:
Fmoc Protection: this compound.
Deprotection: 3-(trifluoromethoxy)-l-phenylalanine.
Aplicaciones Científicas De Investigación
n-Fmoc-3-(trifluoromethoxy)-l-phenylalanine is widely used in scientific research, particularly in:
Peptide Synthesis: The Fmoc group is a standard protecting group in solid-phase peptide synthesis, allowing for the sequential addition of amino acids.
Proteomics Studies: The compound is used in the synthesis of peptides for proteomics research, aiding in the identification and quantification of proteins.
Medicinal Chemistry: It is used in the design and synthesis of peptide-based drugs and inhibitors.
Biological Studies: The compound is used to study protein-protein interactions and enzyme-substrate interactions.
Mecanismo De Acción
The mechanism of action of n-Fmoc-3-(trifluoromethoxy)-l-phenylalanine primarily involves its role as a protected amino acid in peptide synthesis The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions
Comparación Con Compuestos Similares
n-Fmoc-3-(trifluoromethoxy)-d-phenylalanine: A stereoisomer with similar properties but different biological activity.
n-Fmoc-3-(4-pyridyl)-d-alanine: Another Fmoc-protected amino acid used in peptide synthesis.
Uniqueness: n-Fmoc-3-(trifluoromethoxy)-l-phenylalanine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in the synthesis of peptides with specific structural and functional requirements.
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(trifluoromethoxy)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3NO5/c26-25(27,28)34-16-7-5-6-15(12-16)13-22(23(30)31)29-24(32)33-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)/t22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUYXFMCEZXVPZ-QFIPXVFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)OC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)OC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-methylbenzyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide](/img/new.no-structure.jpg)




![methyl 2-[1-(3-bromo-2-chlorophenyl)-N-(cyanomethyl)formamido]acetate](/img/structure/B2428843.png)



![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-nitrobenzamide](/img/structure/B2428852.png)
